Amoxicillin open ring dimer

Description

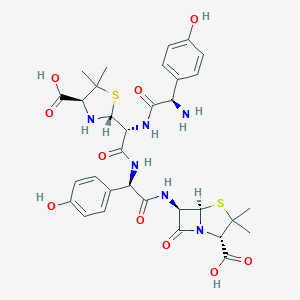

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERXQFMVSQUXHT-BOUYBQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098247 | |

| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73590-06-4 | |

| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin open ring dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXICILLIN OPEN RING DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Amoxicillin Open-Ring Dimer Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation pathways that compromise its therapeutic efficacy and can lead to the formation of immunogenic impurities. Among these, the formation of open-ring dimers is of significant concern. This technical guide provides a comprehensive exploration of the chemical mechanisms underpinning the formation of amoxicillin open-ring dimers, detailing the pivotal role of β-lactam ring hydrolysis and subsequent intermolecular reactions. We will delve into the kinetics and influencing factors of this process, and present detailed experimental protocols for the characterization and analysis of these dimeric species, empowering researchers and drug development professionals with the foundational knowledge to mitigate their formation and ensure drug product quality and safety.

Introduction: The Instability of the β-Lactam Core

Amoxicillin's potent bactericidal activity is intrinsically linked to the strained four-membered β-lactam ring. This reactive moiety mimics the D-Ala-D-Ala substrate of bacterial transpeptidases, leading to irreversible acylation and inhibition of cell wall synthesis. However, this inherent reactivity also renders amoxicillin susceptible to degradation, primarily through hydrolysis, which leads to the opening of the β-lactam ring. This initial degradation step is a critical gateway to a cascade of further chemical transformations, including polymerization and the formation of various dimeric structures. Understanding the mechanistic intricacies of these degradation pathways is paramount for the development of stable amoxicillin formulations and for ensuring the safety and efficacy of the final drug product.

The formation of amoxicillin dimers is a significant concern as these high-molecular-weight impurities can potentially act as haptens, eliciting hypersensitivity reactions in patients. This guide will focus specifically on the formation of "open-ring dimers," which are formed from intermediates where the β-lactam ring has been hydrolyzed.

The Central Mechanism: From Monomer to Open-Ring Dimer

The journey from two molecules of amoxicillin to an open-ring dimer is a multi-step process initiated by the hydrolytic cleavage of the β-lactam ring.

Step 1: The Inevitable Hydrolysis - Formation of Amoxicillin Penicilloic Acid

The primary and rate-limiting step in the degradation of amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring. This reaction is catalyzed by hydronium or hydroxide ions and results in the formation of amoxicillin penicilloic acid (APA).[1] APA is a biologically inactive metabolite characterized by the presence of two carboxylic acid groups and a secondary amine, formed from the cleavage of the amide bond within the β-lactam ring.

The general mechanism for this hydrolysis is depicted below:

Caption: Initial hydrolysis of the amoxicillin β-lactam ring.

Step 2: Intermolecular Reactions - The Dimerization Pathways

Once amoxicillin penicilloic acid is formed, its newly acquired functional groups—a carboxyl group and an amine—become key players in subsequent intermolecular reactions leading to dimerization. Several pathways have been proposed for the dimerization of penicillins. For amoxicillin, with its reactive side-chain amino group, two primary mechanisms for the formation of open-ring dimers are considered dominant.[2]

Pathway A: Nucleophilic Attack by the Side-Chain Amino Group

The α-amino group on the side chain of an intact amoxicillin molecule is a potent nucleophile. It can directly attack the electrophilic carbonyl carbon of the β-lactam ring of a second amoxicillin molecule. This is a favored pathway for penicillins possessing a side-chain amino group.[2] The resulting dimer contains an amide bond formed between the side chain of one molecule and the opened β-lactam ring of the other.

Caption: Dimerization involving the carboxyl group of penicilloic acid.

The "Amoxicillin Dimer (penicilloic acid form)"

Commercially available reference standards, often referred to as "Amoxicillin Dimer (penicilloic acid form)," correspond to dimers formed through these pathways where at least one of the amoxicillin units has an opened β-lactam ring. [3]The exact structure can vary, leading to a mixture of diastereomers.

Factors Influencing Dimer Formation

The rate and extent of amoxicillin open-ring dimer formation are significantly influenced by several physicochemical factors:

-

pH: The pH of the solution is a critical determinant. The hydrolysis of the β-lactam ring is catalyzed by both acid and base. Generally, amoxicillin exhibits maximal stability in the pH range of 5.5 to 6.5. Outside this range, the rate of hydrolysis increases, leading to a higher concentration of the reactive penicilloic acid intermediate and, consequently, an accelerated rate of dimerization.

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both the initial hydrolysis and the subsequent dimerization reactions. Therefore, storage of amoxicillin solutions at elevated temperatures will lead to a more rapid formation of dimers and other degradation products.

-

Concentration: The dimerization process is a second-order reaction, meaning its rate is dependent on the concentration of the reacting species. Higher concentrations of amoxicillin will lead to a faster rate of dimer formation.

-

Presence of Catalysts: Certain metal ions can catalyze the degradation of penicillins. It is crucial to consider the composition of buffers and excipients in formulations to avoid catalytic effects.

| Factor | Influence on Dimer Formation | Rationale |

| pH | Increased rate at pH < 5.5 and > 6.5 | Acid and base catalysis of β-lactam hydrolysis. |

| Temperature | Increased rate with increasing temperature | Provides activation energy for hydrolysis and dimerization. |

| Concentration | Increased rate with increasing concentration | Second-order reaction kinetics. |

| Catalysts | Potential for increased degradation rate | Metal ions can facilitate hydrolytic pathways. |

Experimental Analysis of Amoxicillin Open-Ring Dimers

The detection, identification, and quantification of amoxicillin open-ring dimers are crucial for quality control and stability studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Forced Degradation Studies to Generate Dimers

To study the formation of dimers and other degradation products, forced degradation studies are performed. These studies involve subjecting amoxicillin to stress conditions to accelerate its degradation.

Protocol 1: Forced Degradation of Amoxicillin

-

Preparation of Amoxicillin Stock Solution: Accurately prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: To an aliquot of the stock solution, add a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Neutralize the solution with a suitable base before analysis.

-

Alkaline Degradation: To another aliquot of the stock solution, add a strong base (e.g., 1 M NaOH) to achieve a final base concentration of 0.1 M. Incubate at room temperature for a shorter duration (e.g., 30 minutes) due to the rapid degradation in alkaline conditions. Neutralize the solution with a suitable acid before analysis.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours).

-

Sample Preparation for Analysis: After the specified degradation period, cool the samples to room temperature. If necessary, dilute the samples with the mobile phase to an appropriate concentration for analysis. Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

Caption: Workflow for forced degradation studies of amoxicillin.

Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating amoxicillin from its degradation products, including dimers. A reversed-phase C18 column is typically used.

Protocol 2: HPLC Method for Amoxicillin and its Dimers

-

Instrumentation: HPLC system with a UV detector or a mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: Gradient to 40% B

-

20-25 min: Hold at 40% B

-

25-26 min: Gradient back to 5% B

-

26-30 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 230 nm or Mass Spectrometry (ESI+).

-

Injection Volume: 10 µL.

This gradient program allows for the effective separation of the more polar degradation products, which elute earlier, from the parent amoxicillin and less polar dimers.

Structural Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of amoxicillin dimers. Electrospray ionization (ESI) in positive mode is commonly used.

Expected Mass-to-Charge Ratios (m/z):

-

Amoxicillin: [M+H]⁺ = 366.1

-

Amoxicillin Penicilloic Acid: [M+H]⁺ = 384.1

-

Amoxicillin Open-Ring Dimer (Penicilloic Acid Form): The exact m/z will depend on the specific dimer structure. For a dimer formed from one amoxicillin molecule and one penicilloic acid molecule, the expected [M+H]⁺ would be around 731.2. A dimer of two penicilloic acid molecules would have an [M+H]⁺ around 749.2 (after loss of a water molecule).

Tandem Mass Spectrometry (MS/MS) Fragmentation:

MS/MS analysis is crucial for confirming the structure of the dimers. Key fragmentation patterns to look for include:

-

Loss of the side chain: Cleavage of the amide bond connecting the acyl side chain.

-

Fragmentation of the thiazolidine ring: Characteristic losses from this part of the molecule.

-

Cleavage of the newly formed intermolecular bond: This will produce fragment ions corresponding to the monomeric units.

Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of isolated dimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the connectivity and stereochemistry of the dimer. The disappearance of the characteristic β-lactam proton signals and the appearance of new signals corresponding to the opened ring and the intermolecular linkage are key diagnostic features.

Conclusion and Future Perspectives

The formation of amoxicillin open-ring dimers is a complex process initiated by the hydrolysis of the β-lactam ring. The subsequent intermolecular reactions are influenced by a variety of factors, most notably pH, temperature, and concentration. A thorough understanding of these mechanisms is essential for the rational design of stable amoxicillin formulations and for the development of robust analytical methods for quality control.

The protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the formation of these critical impurities. Future research should focus on the detailed kinetic modeling of dimer formation under various conditions and the comprehensive toxicological and immunological evaluation of different dimeric species. By continuing to unravel the complexities of amoxicillin degradation, we can ensure the continued safety and efficacy of this vital antibiotic for generations to come.

References

-

Axios Research. (n.d.). Amoxicillin Dimer (penicilloic acid form)(Mixture of Diastereomers). Retrieved from [Link]

-

Nägele, E., & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by. CORE. [Link]

-

Suwanrumpha, S., & Freas, R. B. (1988). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 16(1-12), 381–386. [Link]

-

Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985–992. [Link]

-

Wu, Y., Li, Q., Zhang, J., Wang, Y., Zhang, H., & Hu, C. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(3), 363–370. [Link]

-

Promoting the Quality of Medicines (PQM) Program. (2014). Product Information Report: Amoxicillin. USAID. [Link]

-

Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57–70. [Link]

-

Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [Link]

-

Panghal, S., & Singh, R. (2014). Synthesis and characterization of potential impurity in amoxicillin. ResearchGate. [Link]

-

Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). Proton NMR spectrum of N-pivaloylamoxicillin. ResearchGate. [Link]

-

Kumar, S., & Kumar, A. (2014). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846. [Link]

-

Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]

-

Anap, J. D., Pangavhane, N. P., Pansare, D. B., Dhone, S. S., & Dipak, N. D. (2017). A review on analytical method development and validation of amoxicillin. Allied Academies. [Link]

-

Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]

-

Panghal, S., & Singh, R. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302. [Link]

-

Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of separation science, 30(3), 329–332. [Link]

-

Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. Brazilian Journal of Analytical Chemistry, 11(44), 59-75. [Link]

-

Akjournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]

-

Schuster, C., Sterz, S., Teupser, D., Brügel, M., Vogeser, M., & Paal, M. (2022). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]

-

Allmpus. (n.d.). amoxicilloic acid dimer. [Link]

-

Pharmaffiliates. (n.d.). Amoxicillin Dimer tri-Sodium Salt (penicilloic acid form) (Mixture of Diastereomers). [Link]

-

ResearchGate. (n.d.). (a) Forced degradation for Amoxicillin. [Link]

-

Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]

-

Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite. [Link]

-

Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. BrJAC. [Link]

-

The Royal Society of Chemistry. (2024). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. [Link]

-

Taylor & Francis. (n.d.). Penicilloic acid – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Passage from amoxicillin to amoxicilloic acid at acidic pH. [Link]

-

ResearchGate. (n.d.). Chemical structure of amoxicillin (left) and penicilloic acid (right). [Link]

-

Wikipedia. (n.d.). Penicilloic acid. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of the Amoxicillin Open-Ring Dimer

Abstract

Amoxicillin, a cornerstone β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process can lead to the formation of various impurities, including polymeric species such as dimers. These impurities are of significant concern in pharmaceutical manufacturing as they can impact the drug's safety and efficacy.[1] This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of a critical degradation product: the amoxicillin open-ring dimer. We will detail an integrated analytical strategy employing preparative chromatography, high-resolution mass spectrometry (HRMS), and advanced nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating approach to impurity characterization in line with regulatory expectations.[2][3]

Introduction: The Challenge of Amoxicillin Degradation

Amoxicillin's therapeutic action hinges on the strained four-membered β-lactam ring.[4] However, this reactive moiety is also its Achilles' heel, making it prone to hydrolysis under aqueous conditions. This initial degradation step opens the β-lactam ring to form amoxicilloic acid.[5][6][7] This penicilloic acid derivative is an intermediate that can subsequently participate in further reactions, including intermolecular condensation to form dimeric impurities.[4][8]

The presence of such impurities is strictly regulated by bodies like the International Council for Harmonisation (ICH), which mandates their identification and characterization above certain thresholds.[1][2][3][9] The formation of a dimer represents a significant chemical transformation, potentially altering the pharmacological and toxicological profile of the drug substance. Therefore, unambiguous structure elucidation is not merely an academic exercise but a critical component of ensuring pharmaceutical quality and patient safety.

The Degradation Pathway: From Monomer to Dimer

Understanding the formation mechanism is pivotal to designing the elucidation strategy. The process begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its cleavage. This results in the formation of amoxicilloic acid, which possesses a new carboxylic acid group and a secondary amine. The dimerization is hypothesized to occur via an amide bond formation between the newly formed carboxylic acid of one amoxicilloic acid molecule and the primary amine of the side chain of a second amoxicilloic acid molecule.

Caption: Conceptual pathway of amoxicillin degradation to its open-ring dimer.

A Multi-Modal Analytical Strategy for Structure Elucidation

No single technique can provide the complete structural picture of an unknown impurity.[10] A robust elucidation workflow relies on the synergistic integration of separation science and spectroscopy. Our strategy is built on three pillars: Isolation, Mass Analysis, and Definitive Structure Confirmation.

Caption: Integrated workflow for the structure elucidation of the amoxicillin dimer.

Step 1: Isolation and Purification of the Dimer

Rationale: To obtain unambiguous spectral data, the impurity must be isolated from the parent drug and other degradation products with high purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this purpose due to its high resolution and scalability.[11][12]

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Induce degradation by subjecting a concentrated amoxicillin solution (e.g., 50 mg/mL in a phosphate buffer at pH 8) to thermal stress (e.g., 60°C for 48 hours) to increase the concentration of the dimer impurity.[11]

-

Column Selection: A C18 stationary phase is effective for separating polar compounds like amoxicillin and its degradants. A column with dimensions such as 250 mm x 21.2 mm, with 5-10 µm particles, provides good loading capacity and resolution.

-

Mobile Phase Optimization: A gradient elution is necessary to resolve the more polar dimer from the parent amoxicillin.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures good peak shape by suppressing the silanol activity of the stationary phase and ensuring consistent ionization for MS compatibility if an analytical LC-MS is used for fraction screening.

-

Mobile Phase B: Acetonitrile.

-

-

Fraction Collection: Monitor the column effluent using a UV detector (e.g., at 230 nm). Collect fractions corresponding to the target impurity peak.

-

Purity Check & Desalting: Analyze the collected fractions using analytical HPLC to confirm purity (>95%). Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize to obtain the purified impurity as a solid powder.

| Parameter | Value/Description | Rationale |

| Column | Reversed-Phase C18 (e.g., 250x21.2 mm, 5µm) | Good retention and selectivity for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and ensures good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |

| Gradient | 5% to 40% B over 30 minutes | To resolve the dimer from amoxicillin and other degradants. |

| Flow Rate | 20 mL/min | Appropriate for the column dimension. |

| Detection | UV at 230 nm | Wavelength for good response of amoxicillin-related substances.[13] |

| Injection Volume | 1-5 mL (of concentrated degradant mix) | Maximize throughput while avoiding column overload. |

Step 2: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the isolated impurity, which is the most critical first step in determining its elemental composition.[11][14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the amoxicillin dimer.

Experimental Protocol: LC-HRMS (Q-TOF)

-

Sample Preparation: Dissolve a small amount of the lyophilized impurity in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 100 µg/mL.[10]

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a UPLC system.[15]

-

Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple amine and carboxylic acid groups readily accept a proton.

-

Mass Range: Scan from m/z 100 to 1500 to ensure capture of the parent ion.

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the protonated molecule [M+H]+.

-

-

Formula Generation: Use the instrument's software to generate possible elemental formulas based on the accurate mass. The formula for amoxicillin (C16H19N3O5S) serves as a constraint. The expected dimer would result from the condensation of two amoxicilloic acid molecules (C16H21N3O6S), involving the loss of one water molecule (H2O).

-

Expected Dimer Formula: C32H40N6O11S2

-

Expected Monoisotopic Mass: 748.2251

-

Expected [M+H]+: 749.2329

-

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity:

Rationale: MS/MS fragments the parent ion and analyzes the resulting product ions.[8][14] This provides crucial information about the molecule's substructures and how they are connected. The fragmentation pattern of the dimer can reveal the nature of the linkage between the two monomer units.

Protocol: Perform a product ion scan on the [M+H]+ ion of the dimer (m/z 749.23). Key expected fragments would include the loss of one of the monomer units and characteristic cleavages within the amoxicilloic acid backbone.

| Data Point | Expected Value | Observed Value | Interpretation |

| [M+H]+ Accurate Mass | 749.2329 | e.g., 749.2325 | Confirms proposed elemental composition (C32H41N6O11S2)+ |

| Mass Error | N/A | < 2 ppm | High confidence in formula assignment. |

| Key MS/MS Fragment 1 | 383.1224 | ~383.12 | Corresponds to the protonated amoxicilloic acid monomer [C16H21N3O6S+H]+ |

| Key MS/MS Fragment 2 | 160.0328 | ~160.03 | Characteristic fragment of the amoxicillin side chain. |

Step 3: Definitive Structure Confirmation by NMR Spectroscopy

Rationale: While MS provides the "what" (elemental formula and fragments), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" – the precise atomic connectivity and stereochemistry.[16] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structure elucidation.[11][16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified dimer in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). DMSO-d6 is often preferred as it solubilizes the sample well and does not exchange with amide protons.

-

Acquisition: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

Data Interpretation:

-

¹H NMR: Provides information on the number and environment of protons. The spectrum of the dimer is expected to be more complex than that of amoxicillin, but key features like the aromatic protons of the hydroxyphenyl group and the gem-dimethyl protons should be identifiable for both monomer units.

-

¹³C NMR: Shows all unique carbon environments. The presence of two distinct carbonyl signals corresponding to the newly formed amide bond would be a key indicator.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out the spin systems within each monomer unit, e.g., connecting the protons on the five-membered thiazolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the dimer linkage. It shows correlations between protons and carbons over 2-4 bonds. A key correlation would be observed between the proton on the α-carbon of the side chain of one monomer unit and the carbonyl carbon of the newly formed amide bond from the other monomer unit.

Caption: Logic of the key HMBC correlation confirming the amide linkage in the dimer.

Synthesizing the Data: The Final Structure

By integrating the data from all three analytical pillars, a definitive structure can be proposed.

-

HRMS provides the correct molecular formula: C32H40N6O11S2.

-

MS/MS shows fragmentation back to the monomer, suggesting a linkage between two amoxicilloic acid units.

-

NMR (¹H, ¹³C, COSY, HSQC) allows for the assignment of nearly all protons and carbons within the two distinct monomeric halves of the molecule.

-

NMR (HMBC) provides the final, unambiguous proof of the amide bond connecting the side-chain amine of one unit to the opened β-lactam carboxyl group of the second unit.

This comprehensive, self-validating approach provides an exceptionally high degree of confidence in the elucidated structure of the amoxicillin open-ring dimer, satisfying the stringent requirements of pharmaceutical quality control and regulatory submission.

References

-

Lu, C. Y., & Feng, C. H. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. Journal of Separation Science. Available at: [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

-

Veeprho. Structural Elucidation of Unknown Impurity. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

-

Semantic Scholar. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Available at: [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Available at: [Link]

-

YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]

-

SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Available at: [Link]

-

Santos, S. M., Rocha, J., & Mafra, L. (2013). NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. Crystal Growth & Design. Available at: [Link]

-

Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available at: [Link]

-

Regis Technologies. (n.d.). Structure Elucidation and Impurity Services. Available at: [Link]

-

ResearchGate. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Available at: [Link]

-

American Chemical Society Publications. (2013). NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. Available at: [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Available at: [Link]

-

ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Available at: [Link]

-

University of Ghana. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Available at: [Link]

-

Shimadzu. (n.d.). LCMS-IT-TOF Analysis of Amoxicillin. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Available at: [Link]

-

AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Available at: [Link]

-

ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Available at: [Link]

-

MicroSolv. (n.d.). Amoxicillin USP Method with HPLC. Available at: [Link]

-

Waters. (n.d.). USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC. Available at: [Link]

-

CORE. (n.d.). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Available at: [Link]

- (n.d.). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms.

-

ResearchGate. (2007). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Available at: [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]

- 10. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. veeprho.com [veeprho.com]

- 12. Structure Elucidation & Impurity Analysis | Regis Technologies [registech.com]

- 13. researchgate.net [researchgate.net]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 16. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Chemical properties of amoxicillin open ring dimer

An In-Depth Technical Guide to the Chemical Properties of the Amoxicillin Open-Ring Dimer

Abstract

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is susceptible to chemical degradation, primarily through the hydrolysis of its strained β-lactam ring. This process initiates a cascade of reactions, leading to the formation of various impurities, among which the amoxicillin open-ring dimer is of significant regulatory and clinical concern. This technical guide provides a comprehensive examination of the chemical properties, formation mechanisms, stability profile, and analytical characterization of the amoxicillin open-ring dimer. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a critical resource for quality control, stability studies, and formulation development.

Introduction: The Challenge of β-Lactam Instability

Amoxicillin's therapeutic efficacy is intrinsically linked to the chemical reactivity of its four-membered β-lactam ring. This strained ring system is the pharmacophore, acylating penicillin-binding proteins (PBPs) in bacteria to inhibit cell wall synthesis. However, this same reactivity renders the molecule prone to degradation in both aqueous solutions and the solid state.[1] The primary degradation pathway begins with the hydrolytic cleavage of the β-lactam ring, forming the corresponding penicilloic acid.[2][3]

This initial degradation product can undergo further reactions, including epimerization, decarboxylation, and polymerization.[1][4] The formation of high-molecular-weight polymers, particularly dimers, is a critical quality concern. These impurities not only represent a loss of potency but have also been implicated in contributing to allergic reactions in susceptible patients. Consequently, regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these degradation products.[5] This guide focuses specifically on the amoxicillin open-ring dimer, a key impurity formed through the degradation cascade.

Molecular Structure and Formation Mechanism

Chemical Identity

The amoxicillin open-ring dimer is an impurity formed from two amoxicillin molecules.[6] Its structure is fundamentally based on the amoxicillin penicilloic acid, the product of β-lactam ring hydrolysis.[7]

| Property | Data | Source(s) |

| Chemical Name | (2R,4S)-2-((R)-1-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid | [8] |

| Molecular Formula | C₃₂H₄₀N₆O₁₁S₂ | [7] |

| Molecular Weight | 748.8 g/mol | [7] |

| CAS Number | 73590-06-4 (dimer) | [6] |

Note: Various forms, including decarboxylated and salt forms, exist, which may alter the molecular formula and weight slightly.[4][6][9]

Mechanism of Formation

The generation of the open-ring dimer is a multi-step process initiated by the degradation of the parent amoxicillin molecule. The pathway is heavily influenced by environmental conditions.

-

Step 1: Hydrolysis of the β-Lactam Ring: The process begins with a nucleophilic attack on the carbonyl carbon of the β-lactam ring, typically by water. This opens the ring to form amoxicillin penicilloic acid, which is characterized by an additional free carboxylic acid group.[2] This reaction is the rate-limiting step in many degradation scenarios.

-

Step 2: Dimerization: Following the formation of the penicilloic acid, dimerization can occur. One established mechanism is an autocatalytic reaction, or self-ammonolysis, where the nucleophilic side-chain amino group of one amoxicillin molecule attacks the β-lactam ring of another.[10] This reaction is concentration-dependent and becomes clinically significant in high-concentration solutions.[10] Another proposed pathway involves the newly formed carboxyl group of a penicilloic acid molecule reacting with the intact β-lactam ring of a second amoxicillin molecule.[5]

Caption: Generalized formation pathway of the amoxicillin open-ring dimer.

Physicochemical Properties and Stability Profile

The amoxicillin open-ring dimer is a non-reactive and stable product under normal conditions of use, storage, and transport.[4] However, the rate of its formation from the parent drug is highly dependent on several environmental factors.

| Influencing Factor | Effect on Stability and Dimer Formation | Causality |

| pH | Amoxicillin has optimal stability in a narrow pH range of 5.8-6.5.[1][10] Degradation, and subsequent dimer formation, is accelerated in both acidic and alkaline conditions. | Both specific acid (H⁺) and specific base (OH⁻) catalysis accelerate the initial hydrolysis of the β-lactam ring, providing the necessary precursor for dimerization. |

| Temperature | Increased temperature significantly accelerates the degradation rate. | The hydrolysis and dimerization reactions are chemical processes with positive activation energies; higher temperatures provide the energy needed to overcome these barriers more quickly. |

| Concentration | Higher concentrations of amoxicillin lead to increased rates of dimer and polymer formation.[10] | The dimerization step is often a second-order or third-order reaction (autocatalysis), meaning its rate is exponentially dependent on the concentration of the reactants.[10] |

| Buffers | Certain buffer species, such as phosphate and citrate, can catalyze the degradation of amoxicillin.[1][10] | Buffer ions can act as general acid/base catalysts or nucleophiles, directly participating in the opening of the β-lactam ring. |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[4] | Strong oxidizers can lead to uncontrolled degradation and the formation of numerous, potentially hazardous byproducts. |

Analytical Methodologies for Characterization

The detection and quantification of the amoxicillin open-ring dimer require robust and sensitive analytical techniques capable of separating it from the parent API and other related substances.

Chromatographic Separation: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing amoxicillin and its impurities.[11] The polarity of amoxicillin and its degradation products necessitates a high aqueous content in the mobile phase.[12]

The choice of a C8 or C18 stationary phase is critical; modern columns like the Agilent ZORBAX SB-Aq are designed to prevent phase collapse in highly aqueous mobile phases, ensuring reproducible retention times.[12] A gradient elution is typically employed. This is because a single isocratic mobile phase composition is often insufficient to provide adequate separation between early-eluting polar impurities and the later-eluting, more non-polar degradation products, all within a reasonable run time. UV detection is commonly set at wavelengths between 230 nm and 254 nm to achieve sensitive detection of all relevant compounds.[13]

This protocol is a representative example for the analysis of amoxicillin and its degradation products, including the open-ring dimer.

-

Instrumentation: Agilent 1220 Infinity LC System or equivalent, equipped with a gradient pump, autosampler, column oven, and variable wavelength detector.[12]

-

Column: Agilent ZORBAX SB-Aq (or equivalent C8/C18), 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M potassium phosphate monobasic, pH adjusted to 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 1% B

-

5-15 min: 1% to 20% B

-

15-20 min: 20% B

-

20-22 min: 20% to 1% B

-

22-30 min: 1% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the amoxicillin sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

Caption: Standard workflow for HPLC-based impurity analysis.

Structural Elucidation: Mass Spectrometry

While HPLC provides quantitative data, Mass Spectrometry (MS) is indispensable for confirming the identity of impurities.[14] Coupling liquid chromatography with a mass spectrometer (LC-MS), particularly with a high-resolution instrument like a QqTOF or Orbitrap, allows for the determination of accurate mass, which can be used to predict the elemental composition of the dimer.[14] Tandem MS (MS/MS) experiments, where the dimer ion is isolated and fragmented, provide structural information that confirms its identity by matching the fragmentation pattern to known structures.[15]

Conclusion

The amoxicillin open-ring dimer is a critical process-related impurity and degradation product that must be rigorously controlled to ensure the quality, safety, and efficacy of amoxicillin-containing drug products. Its formation is a direct consequence of the inherent instability of the β-lactam ring, proceeding through a hydrolytic opening followed by a dimerization reaction. The rate of its formation is highly sensitive to pH, temperature, and concentration. Robust, stability-indicating analytical methods, primarily RP-HPLC with UV detection, are essential for its quantification, while LC-MS is the definitive tool for its structural confirmation. A thorough understanding of the chemical properties and formation pathways of this dimer is fundamental for the development of stable amoxicillin formulations and for maintaining compliance with global regulatory standards.

References

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS AMOXICILLIN OPEN RING DECARBOXYLATED DIMER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwp9-0o1QMXaPiZmyhEx3H4EX5pQX7z6i8Olsx8R2tI5NSVPFmSM5KlKp_3khLmDxUOXBwAURN7-QDDnlNfRMdwTPlIIJkGt6g2UWeykA-NDU-aDXpKfhMJ6UX87sdGjVVS69t-MLovVlY2bF1ACkxSoW6O4PH1gAXOz8kJ0DpAaa6w==]

- Lu, C. Y., & Feng, C. H. (2007). Identification of Dimer Impurities in Ampicillin and Amoxicillin by Capillary LC and Tandem Mass Spectrometry. Journal of Separation Science, 30(3), 329-332. [URL: https://pubmed.ncbi.nlm.nih.gov/17396590/]

- SynZeal. Amoxicillin Open Ring Decarboxylated Dimer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkP-VYQSVIQXWrJwjB37REC7y-zxpo2Ty977qeUW31UgPatzsAYMtlA3748fqTYb8yhpyaxcQarnrj5EB-Ovn1nDHFQVO3jTRVd1XIVpbSD7CIaYTzZ1heaHggJbDr9V9X0IFnrAxUJzzSTMCaqyePdjq0URgAAhPF57yBgBO6sQ==]

- MedKoo Biosciences. Amoxicillin open ring dimer. [URL: https://www.medkoo.com/products/46070]

- ResearchGate. (2022). Antibiotic amoxicillin degradation by electrochemical oxidation process: Effects of process parameters and degradation pathway at environmentally relevant concentrations. [URL: https://www.researchgate.

- Zhao, J., Sun, Y., Zhang, B., & Wang, L. (2023). Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. Journal of Environmental Management, 348, 119386. [URL: https://pubmed.ncbi.nlm.nih.gov/37879175/]

- ResearchGate. Possible pathways of amoxicillin degradation. [URL: https://www.researchgate.

- ResearchGate. Suggested degradation pathway of Amoxicillin in an aqueous medium. [URL: https://www.researchgate.net/figure/Suggested-degradation-pathway-of-Amoxicillin-in-an-aqueous-medium_fig2_282329242]

- Semantic Scholar. Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. [URL: https://www.semanticscholar.org/paper/Amoxicillin-degradation-in-the-heat%2C-light%2C-or-Zhao-Sun/5d5402a76f2f9c34d49a7171e220678d8a571253]

- Wang, D., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(3), 263-270. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234390/]

- ResearchGate. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. [URL: https://www.researchgate.net/publication/6434448_Identification_of_dimer_impurities_in_ampicillin_and_amoxicillin_by_capillary_LC_and_tandem_mass_spectrometry]

- G-SRS. This compound. [URL: https://gsrs.ncats.nih.gov/ginas/app/substance/a6358352-785e-4091-8848-18e001844b24]

- Axios Research. Amoxicillin Open Ring Decarboxylated Dimer. [URL: https://axiosresearch.

- PQM-USAID. Product Information Report: Amoxicillin. [URL: https://www.usp.org/sites/default/files/pqm/amoxicillin-pir-dec2014.pdf]

- PubChem. Amoxicillin Dimer (penicilloic acid form). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amoxicillin-Dimer-_penicilloic-acid-form]

- ResearchGate. RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. [URL: https://www.researchgate.net/publication/236009852_RP-HPLC_Method_for_Analysis_of_Related_Substances_in_Amoxicillin_Drug_Substance]

- Leggett, J., et al. (2017). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmaceutics, 9(4), 48. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5750624/]

- Venkatasai Life Sciences. Amoxicillin Dimer (penicilloic acid form). [URL: https://www.vslifesciences.com/amoxicillin-dimer-penicilloic-acid-form--210289-72-8]

- ResearchGate. Chemical structure of amoxicillin (left) and penicilloic acid (right). [URL: https://www.researchgate.net/figure/Chemical-structure-of-amoxicillin-left-and-penicilloic-acid-right_fig2_237464309]

- AKJournals. RP-HPLC method for analysis of related substances in amoxicillin drug substance. [URL: https://akjournals.com/view/journals/1326/21/1/article-p57.xml]

- Agilent Technologies. (2010). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. [URL: https://www.agilent.

Sources

- 1. usp-pqm.org [usp-pqm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Amoxicillin Dimer (penicilloic acid form) | C32H40N6O11S2 | CID 101948365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amoxicillin Dimer (penicilloic acid form) : Venkatasai Life Sciences [venkatasailifesciences.com]

- 9. Amoxicillin Open Ring Decarboxylated Dimer | | SynZeal [synzeal.com]

- 10. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Amoxicillin Open-Ring Dimer Reference Standard

Abstract

The chemical stability of β-lactam antibiotics, such as amoxicillin, is a critical parameter influencing their safety and efficacy. Degradation during manufacturing, storage, or even administration can lead to the formation of various impurities. Among these, the amoxicillin open-ring dimer represents a significant process-related and degradation impurity. Its presence in the final drug product must be rigorously monitored and controlled. The availability of a pure, well-characterized reference standard for this dimer is therefore indispensable for the development and validation of robust analytical methods. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of the amoxicillin open-ring dimer, intended for researchers and professionals in pharmaceutical development and quality control.

Introduction: The Imperative for Characterized Impurity Standards

Amoxicillin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action relies on the integrity of its core β-lactam ring, which inhibits bacterial cell wall synthesis.[2][3] However, this strained four-membered ring is susceptible to hydrolytic cleavage under aqueous or alkaline conditions, leading to its inactivation and the formation of degradation products.[2]

One of the principal degradation pathways begins with the hydrolysis of the β-lactam ring to form amoxicilloic acid, also known as the amoxicillin open-ring monomer (recognized as Amoxicillin Impurity D in various pharmacopeias).[2][4] This initial degradation product can then undergo further reactions, including dimerization, to form the amoxicillin open-ring dimer. As regulatory bodies like the ICH mandate strict control over impurities in active pharmaceutical ingredients (APIs), having a certified reference standard of the open-ring dimer is not merely advantageous—it is essential for ensuring drug quality and patient safety.[1][5] This document outlines the chemical logic and a practical workflow for producing this critical analytical standard.

Mechanistic Rationale: From Monomer to Dimer

The synthesis of the amoxicillin open-ring dimer is predicated on controlled degradation. The process hinges on two sequential chemical transformations:

-

β-Lactam Ring Hydrolysis: The synthesis is initiated by inducing the hydrolytic cleavage of the β-lactam ring of amoxicillin. This is typically achieved under alkaline conditions (pH > 7.0), where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam.[2] This irreversible reaction results in the formation of the corresponding penicilloic acid derivative—the open-ring monomer.

-

Intermolecular Aminolysis (Dimerization): Once the open-ring monomer is formed, its newly generated carboxylic acid group and the existing primary amine on the side chain become key players. The crucial step is the formation of a new amide bond between the side-chain amine of one amoxicillin molecule (or a second monomer molecule) and a carboxyl group from an open-ring monomer. This intermolecular condensation reaction yields the dimer. The reaction is favored by elevated temperatures which provide the necessary activation energy for amide bond formation.

Visualizing the Synthetic Pathway

The transformation from the parent drug to the target dimer is a directed degradation process.

Caption: Chemical pathway from Amoxicillin to its open-ring dimer.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, where the outcome of each stage is verified before proceeding. It is critical to use high-purity water (Milli-Q or equivalent) and analytical grade reagents throughout the process.[5][6]

Materials and Equipment

-

Reagents: Amoxicillin Trihydrate (API grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade).

-

Equipment: Magnetic stirrer with heating plate, pH meter, reaction vessel (glass), rotary evaporator, preparative High-Performance Liquid Chromatography (HPLC) system, lyophilizer (freeze-dryer), standard analytical laboratory glassware.

Synthesis Workflow

The overall process from synthesis to characterization is summarized in the following workflow.

Caption: Workflow for synthesis and validation of the reference standard.

Detailed Procedure

-

Initial Hydrolysis (Formation of Monomer):

-

In a suitable reaction vessel, dissolve 10 g of Amoxicillin Trihydrate in 100 mL of high-purity water at ambient temperature (approx. 22°C) with continuous stirring.

-

Carefully adjust the pH of the solution to 9.5 ± 0.2 using a 1.0 M NaOH solution. This step is critical for initiating the hydrolysis of the β-lactam ring.[1]

-

Maintain stirring at room temperature for approximately 60 minutes to ensure a significant portion of the amoxicillin has converted to the open-ring monomer.

-

-

Promoting Dimerization:

-

After the initial stirring period, gently heat the reaction mixture to 50°C.

-

Maintain the temperature and continue stirring for 5-6 hours. The elevated temperature provides the energy required for the intermolecular condensation reaction that forms the dimer.[1]

-

-

Reaction Quenching and Precipitation:

-

After the heating phase, allow the solution to cool to room temperature.

-

Quench the reaction and precipitate the acidic products by adjusting the pH to 3.0 with a 50% HCl solution.

-

Stir the resulting suspension for an additional 2 hours at room temperature to ensure complete precipitation.

-

-

Isolation and Purification:

-

Isolate the crude solid product, which contains the dimer, unreacted monomer, and other degradation products, by vacuum filtration.

-

The purification of the target dimer is performed using a preparative reversed-phase HPLC system.[2]

-

Column: C18 or C8 preparative column.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., potassium dihydrogen phosphate buffer) and an organic modifier like acetonitrile is effective.[5][7]

-

Detection: UV detection at approximately 230 nm is suitable for monitoring the elution of amoxicillin-related compounds.[7][8]

-

-

Collect the fractions corresponding to the main dimer peak. Pool the pure fractions and remove the organic solvent using a rotary evaporator.

-

-

Final Product Preparation:

-

The final aqueous solution of the purified dimer is flash-frozen and lyophilized (freeze-dried) to yield a stable, dry powder. This powder is the final reference standard.

-

Characterization and Data

The identity, purity, and structure of the synthesized compound must be unequivocally confirmed. This validation is the cornerstone of its function as a reference standard.

Analytical Techniques

-

Purity Assessment (HPLC): The purity of the final standard is determined using a validated analytical HPLC method. The method should be stability-indicating and capable of separating the dimer from amoxicillin, the monomer, and other potential impurities.[5][6]

-

Identity Confirmation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the dimer. The expected molecular formula is C₃₂H₃₈N₆O₁₀S₂.[9]

-

Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are employed to confirm the covalent structure. Key diagnostic signals include the disappearance of the characteristic β-lactam proton signals and the appearance of new resonances corresponding to the newly formed amide linkage.

-

Functional Group Analysis (FTIR): Infrared spectroscopy can confirm the absence of the β-lactam carbonyl absorption band (typically around 1770 cm⁻¹) and the presence of characteristic amide and carboxylic acid bands.[1]

Summary of Expected Analytical Data

| Parameter | Method | Expected Result | Purpose |

| Purity | HPLC-UV (230 nm) | ≥ 95% | Quantify purity and identify trace impurities. |

| Molecular Weight | LC-MS/HRMS | m/z for [M+H]⁺ consistent with C₃₂H₃₈N₆O₁₀S₂ | Confirm chemical identity and molecular formula. |

| Structure | ¹H & ¹³C NMR | Absence of β-lactam signals; presence of duplicated thiazolidine and phenyl signals. | Provide unequivocal structural confirmation. |

| Functional Groups | FTIR | Absence of β-lactam C=O stretch; presence of amide and carboxyl C=O stretches. | Confirm key structural transformations. |

Conclusion

The synthesis of the amoxicillin open-ring dimer reference standard is a crucial undertaking for any laboratory involved in the quality control of amoxicillin. It is a process of controlled degradation, leveraging fundamental principles of β-lactam chemistry. By following a structured protocol involving alkaline hydrolysis followed by thermally-driven dimerization, and subsequent purification by preparative HPLC, a high-purity standard can be reliably produced. The comprehensive characterization using orthogonal analytical techniques (HPLC, MS, NMR) is non-negotiable and ensures the trustworthiness of the standard. This, in turn, underpins the accuracy and reliability of analytical methods used to guarantee the safety and quality of amoxicillin-based medicines worldwide.

References

-

Title: Synthesis and Characterization of Potential Impurities in Amoxicillin Source: International Journal of Pharmaceutical Sciences Review and Research, 2014 URL: [Link]

-

Title: RP-HPLC method for analysis of related substances in amoxicillin drug substance Source: AKJournals (Acta Chromatographica), 2009 URL: [Link]

-

Title: Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System Source: Agilent Technologies, 2025 URL: [Link]

-

Title: RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance Source: ResearchGate, 2009 URL: [Link]

-

Title: Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach Source: Journal of the Brazilian Chemical Society, 2017 URL: [Link]

-

Title: Amoxicillin Open Ring Decarboxylated Dimer Source: SynZeal, 2025 URL: [Link]

-

Title: Suggested degradation pathway of Amoxicillin in an aqueous medium. Source: ResearchGate, 2025 URL: [Link]

-

Title: Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment Source: PubMed, 2013 URL: [Link]

-

Title: Amoxicillin EP Impurity D Na Source: SynZeal, 2025 URL: [Link]

-

Title: Amoxicillin related compound J (Mixture of amoxicillin and open ring dimer) Source: Venkatasai Life Sciences, 2025 URL: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Amoxicillin EP Impurity D Na | 1642559-71-4 | SynZeal [synzeal.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Amoxicillin related compound J (Mixture of amoxicillin and open ring dimer) : Venkatasai Life Sciences [venkatasailifesciences.com]

Amoxicillin Degradation Pathways Leading to Dimerization: An In-depth Technical Guide

Abstract

Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation under various conditions, leading to a loss of therapeutic efficacy and the formation of potentially immunogenic byproducts. This in-depth technical guide provides a comprehensive exploration of the chemical pathways governing amoxicillin degradation, with a specific focus on the mechanisms leading to dimerization. We will delve into the pivotal role of the β-lactam ring's inherent instability, the influence of environmental factors such as pH and temperature, and the subsequent intramolecular and intermolecular reactions that culminate in the formation of dimeric and other degradation products. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices for studying and mitigating amoxicillin degradation.

Introduction: The Instability of the β-Lactam Ring

The therapeutic action of amoxicillin, like all penicillin derivatives, is centered on the highly strained four-membered β-lactam ring.[1] This structural feature is the molecule's "Achilles' heel," rendering it susceptible to nucleophilic attack and subsequent ring-opening.[2][3] The primary degradation pathway commences with the hydrolysis of this amide bond, a reaction readily catalyzed by acidic or basic conditions, or by β-lactamase enzymes produced by resistant bacteria.[1][4] This initial hydrolytic event is the gateway to a cascade of further chemical transformations, including the formation of various degradation products and oligomers.[5] Understanding these pathways is paramount for ensuring drug stability, efficacy, and safety.

Primary Degradation Pathways of Amoxicillin

The degradation of amoxicillin is not a singular event but a complex network of reactions influenced by environmental conditions. The principal degradation products arise from the initial hydrolysis of the β-lactam ring.

Hydrolysis to Amoxicillin Penicilloic Acid (APA)

Under aqueous conditions, particularly at neutral to alkaline pH, the β-lactam ring of amoxicillin undergoes hydrolysis to form amoxicillin penicilloic acid (APA).[2][5][6] This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening.[2][7] APA is antibiotically inactive as the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.[1][4] Furthermore, APA is considered a major antigenic determinant responsible for penicillin-related allergic reactions.[8]

Intramolecular Aminolysis to Amoxicillin Piperazine-2,5-dione

Another significant degradation pathway, especially in concentrated solutions and under neutral to slightly alkaline conditions, is an intramolecular aminolysis reaction.[5] The primary amino group of the amoxicillin side chain acts as an internal nucleophile, attacking the β-lactam carbonyl group. This leads to the formation of amoxicillin piperazine-2,5-dione, a cyclic dipeptide.[9][10][11] This degradation product has also been identified in environmental water samples, highlighting its stability.[12]

Dimerization Pathways of Amoxicillin

The formation of dimeric impurities is a critical concern in the manufacturing and storage of amoxicillin, as these high-molecular-weight species can be immunogenic. Dimerization primarily occurs through intermolecular reactions involving the reactive amino group and the susceptible β-lactam ring.

Nucleophilic Attack and Dimer Formation

The free amino group of one amoxicillin molecule can act as a nucleophile, attacking the β-lactam carbonyl of a second amoxicillin molecule. This intermolecular aminolysis results in the formation of a dimeric structure.[5][13] This process is concentration-dependent, with higher concentrations of amoxicillin favoring the formation of dimers and even higher-order oligomers like trimers and tetramers.[5][14]

Factors Influencing Dimerization

Several factors can influence the rate and extent of amoxicillin dimerization:

-

Concentration: As an intermolecular process, higher concentrations of amoxicillin in solution lead to an increased probability of molecular collisions and, consequently, a higher rate of dimerization.[14]

-

pH: The pH of the solution plays a crucial role. While extreme pH values (acidic or alkaline) primarily drive hydrolysis, near-neutral pH can facilitate the nucleophilic attack of the amino group, contributing to dimer formation.[6][15][16]

-

Temperature: Increased temperature accelerates the rates of all chemical reactions, including both hydrolysis and dimerization.[14][15][17] Forced degradation studies often employ elevated temperatures to predict long-term stability.[18][19][20]

The primary degradation and dimerization pathways are illustrated in the diagram below.

Caption: Primary degradation and dimerization pathways of amoxicillin.

Analytical Methodologies for Studying Amoxicillin Degradation

A robust analytical strategy is essential for identifying and quantifying amoxicillin and its degradation products. Forced degradation studies are a cornerstone of this process, providing insights into the stability of the drug substance under various stress conditions.[18][19][20]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and develop stability-indicating analytical methods.[18][21]

| Stress Condition | Typical Reagents and Conditions | Primary Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, room temperature | Amoxicillin Penicilloic Acid |

| Alkaline Hydrolysis | 0.015 M NaOH, room temperature | Amoxicillin Penicilloic Acid, Piperazine-2,5-dione |

| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives |

| Thermal Degradation | 60-80°C, dry heat | Various degradation products, potential for amorphization |

| Photodegradation | Exposure to UV and visible light | Photolytic products |

Experimental Protocol: Forced Degradation of Amoxicillin

The following protocol outlines a typical procedure for conducting a forced degradation study of amoxicillin.

-

Preparation of Stock Solution: Accurately weigh and dissolve amoxicillin reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Allow the reaction to proceed at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Allow the reaction to proceed at room temperature for a specified time. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for a specified time, protected from light.

-

Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in a temperature-controlled oven at 80°C for a specified time.

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or UPLC-MS method.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC and UPLC coupled with mass spectrometry are the workhorse techniques for the separation and identification of amoxicillin and its degradation products.[22][23][24]

-

Reverse-Phase Chromatography: A C18 column is commonly used for the separation.[25]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[25][26]

-

Detection: UV detection at a wavelength of around 230 nm is suitable for quantification.[25] Mass spectrometry provides structural information for the definitive identification of degradation products, including dimers.[13][22][27]

The following diagram illustrates a typical analytical workflow for studying amoxicillin degradation.

Caption: Analytical workflow for amoxicillin degradation studies.

Conclusion and Future Perspectives

The degradation of amoxicillin, particularly through pathways leading to dimerization, presents a significant challenge in drug development and formulation. A thorough understanding of the underlying chemical mechanisms is crucial for developing strategies to enhance the stability of amoxicillin-containing products. This includes optimizing formulation pH, controlling storage conditions (temperature and humidity), and potentially utilizing stabilizing excipients. Future research should continue to focus on the comprehensive characterization of all degradation products and their potential toxicological and immunogenic effects. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will play a pivotal role in this endeavor.[22] By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can better ensure the quality, safety, and efficacy of amoxicillin.

References

-

Hirte, F., Seiwert, B., Schüürmann, G., & Reemtsma, T. (2017). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 115, 144-153. [Link]

-